molecular formula C8H7FN2 B3042161 (5-Amino-2-fluoro-phenyl)-acetonitrile CAS No. 519059-10-0

(5-Amino-2-fluoro-phenyl)-acetonitrile

Cat. No.: B3042161
CAS No.: 519059-10-0
M. Wt: 150.15 g/mol
InChI Key: CIECFZFULXKRTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (5-Amino-2-fluoro-phenyl)-acetonitrile and similar compounds often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . This results in the formation of pyrazoloazines, an interesting array of fused heterocyclic systems .


Molecular Structure Analysis

The molecular formula of this compound is C8H7FN2 . Its exact mass and monoisotopic mass are 135.048427358 g/mol .


Chemical Reactions Analysis

5-Aminopyrazoles, which are precursors in the synthesis of this compound, have been extensively employed as useful synthons in designing and constructing a plethora of fused pyrazoloazines of potential synthetic and medicinal interest .

Scientific Research Applications

  • Synthesis of Novel Compounds:

    • (5-Amino-2-fluoro-phenyl)-acetonitrile has been used in the synthesis of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which demonstrated significant antimicrobial activity in vitro. This synthesis employed the Gewald synthesis technique and the Vilsmeier-Haack reaction in a multi-step process, leading to compounds with potential applications in combating microbial infections (Puthran et al., 2019).
  • Electrochemical Applications:

    • Research on the electrochemical reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile has shown that it involves cleavage of carbon-sulphur and/or carbon-fluorine bonds. This reaction results in the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes, highlighting a potential application in electrochemical synthesis and transformations (Kunugi et al., 1993).
  • Synthesis of Medicinally Important Compounds:

    • A Cs2CO3-catalyzed azide–acetonitrile[3 + 2]-cycloaddition process was developed for synthesizing medicinally important 5-amino-1,2,3-triazoles, using aryl azides and aryl acetonitriles. This method yielded excellent results with high regioselectivity, indicating its potential in pharmaceutical synthesis (Krishna et al., 2015).
  • Spectroscopic and Theoretical Studies:

    • Research involving 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has provided insights into the spectral features, chemical reactivity, and molecular docking into enzymes. Such studies are crucial for understanding the molecular behavior and potential pharmaceutical applications of fluorinated α-aminonitrile compounds (Brahmachari et al., 2015).
  • Fluorimetric Chemosensors:

    • Novel fluorescent 4,5-diarylimidazolyl-phenylalanines were synthesized using this compound and evaluated as fluorimetric chemosensors for ions like Cu2+ and Fe3+. These compounds show promise in developing new chemosensory frameworks for detecting and analyzing metal ions (Esteves et al., 2016).

Properties

IUPAC Name

2-(5-amino-2-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIECFZFULXKRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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